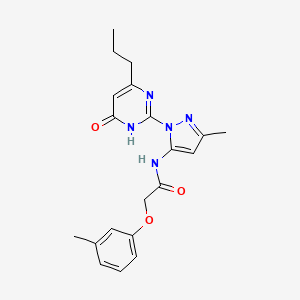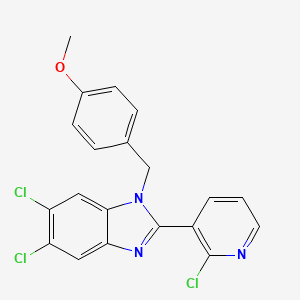
5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(4-methoxybenzyl)-1H-1,3-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(4-methoxybenzyl)-1H-1,3-benzimidazole (DCBP) is a synthetic organic compound belonging to the benzimidazole family. It is a white to off-white powder that is soluble in water and other organic solvents. DCBP has a wide range of applications, including use in scientific research, drug development, and laboratory experiments.
Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Properties
- Benzimidazole derivatives, including structures similar to 5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(4-methoxybenzyl)-1H-1,3-benzimidazole, have shown significant antibacterial and antifungal activities. For instance, some N-heterocyclic carbene-silver complexes derived from benzimidazoles demonstrated high antibacterial activity against both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria, as well as cytotoxicity in vitro on the Caki-1 cell lines (Patil et al., 2010). Similarly, benzimidazole pyrimidine derivatives exhibited potent antibacterial and antifungal properties (Maddila et al., 2016).
Antiviral and Anticancer Applications
- Benzimidazole derivatives have shown potential in antiviral and anticancer applications. For example, a study on the tautomeric properties, conformations, and anti-cancer properties of benzimidazole derivatives, including those with pyridyl groups, revealed that these compounds could inhibit the epidermal growth factor receptor (EGFR), a key target in cancer therapy (Karayel, 2021).
Interaction with DNA
- Some benzimidazole derivatives have shown the ability to interact with DNA, which can be significant in the development of new antimicrobial agents. For instance, certain benzimidazole compounds were found to effectively intercalate into DNA, forming complexes that might block DNA replication and thereby exhibit strong antimicrobial activity (Zhang et al., 2014).
Propiedades
IUPAC Name |
5,6-dichloro-2-(2-chloropyridin-3-yl)-1-[(4-methoxyphenyl)methyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl3N3O/c1-27-13-6-4-12(5-7-13)11-26-18-10-16(22)15(21)9-17(18)25-20(26)14-3-2-8-24-19(14)23/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDZIWOFEZHZEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=CC(=C(C=C3N=C2C4=C(N=CC=C4)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(4-methoxybenzyl)-1H-1,3-benzimidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

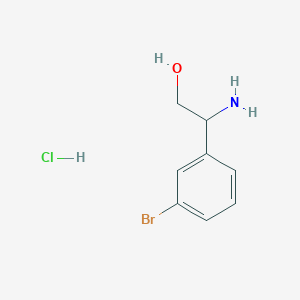

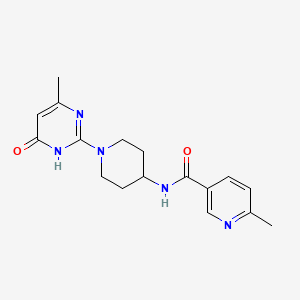
![2-({1-[(4-hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2650757.png)
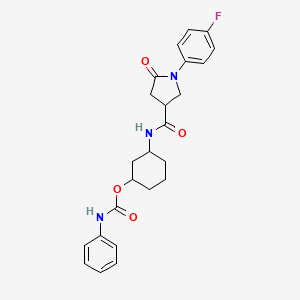
![ethyl 2,7-dimethyl-5-(4-methylsulfanylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2650759.png)
![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(cyclopropyl)methanone](/img/structure/B2650761.png)
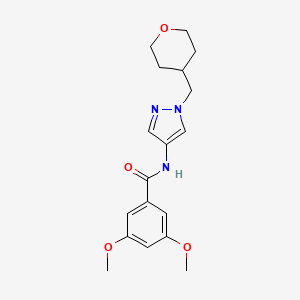
![2-Methyl-2-[3-(phenylmethoxycarbonylamino)phenyl]propanoic acid](/img/structure/B2650766.png)
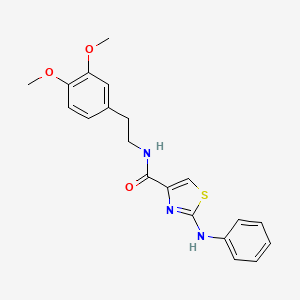
![6-(1-Adamantyl)-2-[(4-tert-butylphenyl)methylsulfanyl]pyridine-3-carbonitrile](/img/structure/B2650768.png)
![2-(azepan-1-ylmethyl)-1-methyl-1H-benzo[d]imidazol-5-amine](/img/structure/B2650769.png)
![N-[4-(Aminomethyl)phenyl]-2,4-dimethoxybenzamide](/img/structure/B2650770.png)
